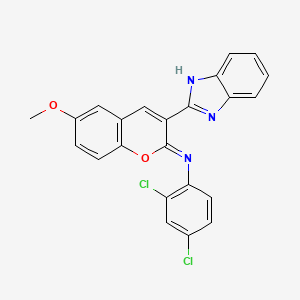
3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine involves the inhibition of various enzymes and pathways involved in cell growth, inflammation, and oxidative stress. It has been found to inhibit the activity of topoisomerase IIα, a key enzyme involved in DNA replication and cell division. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, it has been shown to reduce the production of reactive oxygen species and increase the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine have been studied extensively in vitro and in vivo. In cancer cells, it has been found to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function. In infectious diseases, it has been found to have antimicrobial and antiviral properties, inhibiting the growth of various pathogens.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized and purified, making it a cost-effective option for research. However, its limitations include its poor solubility and stability, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research of 3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine. One potential direction is the development of novel analogs with improved solubility and stability. Another direction is the investigation of its potential applications in other diseases, such as autoimmune disorders and metabolic disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.
Synthesis Methods
The synthesis method of 3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine involves the reaction of 2,4-dichloroaniline, 2-aminobenzimidazole, and 6-methoxy-2-formylchromone in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, it has been found to have antimicrobial and antiviral properties.
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O2/c1-29-15-7-9-21-13(10-15)11-16(22-26-19-4-2-3-5-20(19)27-22)23(30-21)28-18-8-6-14(24)12-17(18)25/h2-12H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZRMDHPHBAFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=C(C=C(C=C3)Cl)Cl)C(=C2)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2486146.png)
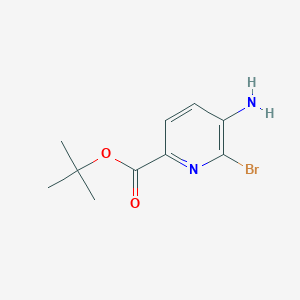
![(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2486150.png)

![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2486153.png)
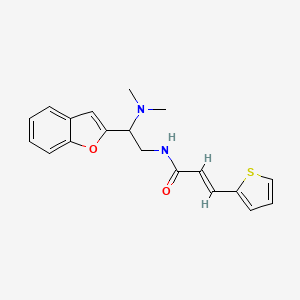
![2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2486158.png)
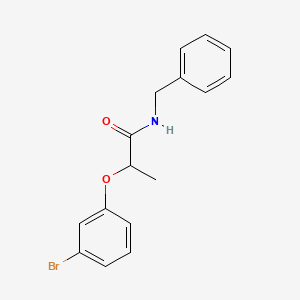

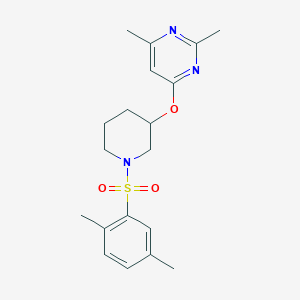

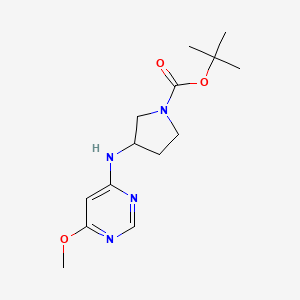
![(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride](/img/structure/B2486167.png)
